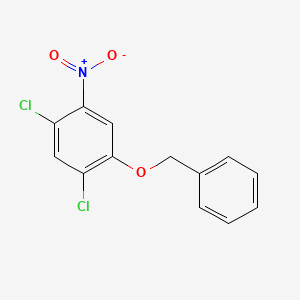

1-(Benzyloxy)-2,4-dichloro-5-nitrobenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,5-dichloro-2-nitro-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO3/c14-10-6-11(15)13(7-12(10)16(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKKEZUAADAJGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594712 | |

| Record name | 1-(Benzyloxy)-2,4-dichloro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114109-50-1 | |

| Record name | 1-(Benzyloxy)-2,4-dichloro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzyloxy 2,4 Dichloro 5 Nitrobenzene

Precursor Synthesis and Strategic Functionalization

The successful synthesis of the target compound hinges on the efficient preparation of key precursors that contain the necessary chloro and nitro substituents on the benzene (B151609) ring.

Preparation of Benzyloxy-Substituted Aromatic Precursors

The introduction of a benzyloxy group onto an aromatic ring is commonly achieved through the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group, such as a phenol (B47542), to form a more nucleophilic alkoxide or phenoxide ion, which then displaces a halide from a benzyl (B1604629) halide via an SN2 reaction. masterorganicchemistry.comwikipedia.orgyoutube.com

The general scheme for this synthesis is as follows:

Deprotonation: An alcohol or phenol is treated with a strong base (e.g., sodium hydride (NaH), sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)) to form the corresponding alkoxide/phenoxide.

Nucleophilic Substitution: The resulting nucleophile attacks the benzyl halide (e.g., benzyl bromide, benzyl chloride), displacing the halide and forming the ether linkage. libretexts.orgorganicchemistrytutor.com

This method is highly effective for primary halides like benzyl bromide and can be applied to a wide range of phenols. youtube.com For the synthesis of the title compound, a key intermediate, 2,4-dichloro-5-nitrophenol (B104017), can be benzylated using this approach.

Preparation of Dichloronitrobenzene Precursors

The dichloronitrobenzene core can be assembled in two primary ways: by nitrating a pre-existing dichlorobenzene or by introducing chlorine atoms into a nitrobenzene (B124822) scaffold.

Electrophilic aromatic substitution is a cornerstone of arene functionalization. The nitration of dichlorobenzene isomers using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) can produce various dichloronitrobenzene precursors. The regiochemical outcome is directed by the existing chlorine substituents, which are ortho, para-directing yet deactivating groups.

For instance, the nitration of meta-dichlorobenzene can be controlled to yield 2,4-dichloronitrobenzene. A described method involves adding m-dichlorobenzene to a reaction vessel, cooling it, and then adding the mixed acid over several hours while maintaining the temperature between 20-33°C. google.com This process can achieve a high purity of over 99% and a yield of over 97%. google.com

Another critical precursor, 1,2,4-trichloro-5-nitrobenzene, is prepared by the nitration of 1,2,4-trichlorobenzene with mixed acid at elevated temperatures (e.g., 50°C for 2 hours). echemi.com The product is then isolated by pouring the reaction mixture into ice water. echemi.com

| Starting Material | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) | Purity (%) |

| m-Dichlorobenzene | HNO₃, H₂SO₄ | 20-33 | 2-6 | 2,4-Dichloronitrobenzene | >97 | >99 |

| 1,2,4-Trichlorobenzene | HNO₃, H₂SO₄ | 50 | 2 | 1,2,4-Trichloro-5-nitrobenzene | Not Specified | Not Specified |

| 2,4-Dichlorophenol | HNO₃, H₂SO₄, Chloroform | <20 | Not Specified | 2,4-Dichloro-5-nitrophenol | >89.6 | >99.1 |

This table summarizes reaction conditions for the synthesis of key dichloronitrobenzene precursors.

An alternative strategy involves the direct halogenation of a nitroaromatic compound. In the chlorination of nitrobenzene, the strongly deactivating nitro group directs incoming electrophiles to the meta-position. orgsyn.org Therefore, this route is primarily used to synthesize m-chloronitrobenzene and is not an efficient pathway to the 2,4-dichloro isomers required for the synthesis of the title compound.

Core Synthetic Routes for 1-(Benzyloxy)-2,4-dichloro-5-nitrobenzene

The final assembly of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This type of reaction is facilitated on aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a suitable leaving group. wikipedia.orglibretexts.orgyoutube.com

Nucleophilic Aromatic Substitution (SNAr) Approaches

Two primary SNAr-based strategies can be envisioned for the synthesis of the target molecule.

Route A: Benzylation of 2,4-Dichloro-5-nitrophenol

This route involves a two-step process starting from 2,4-dichlorophenol.

Nitration: 2,4-Dichlorophenol is first sulfonated and then nitrated using mixed acid in a chloroform solvent. The temperature is carefully controlled to remain below 20°C during the addition of the nitrating agent. Subsequent hydrolysis yields 2,4-dichloro-5-nitrophenol with high purity and yield. chemicalbook.com

Williamson Ether Synthesis: The synthesized 2,4-dichloro-5-nitrophenol is then subjected to a Williamson ether synthesis. The phenolic proton is removed by a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., acetone, DMF) to generate the corresponding phenoxide. This potent nucleophile then reacts with benzyl bromide or benzyl chloride in a classic SN2 reaction to form the final product, this compound.

Route B: Reaction of 1,2,4-Trichloro-5-nitrobenzene with Benzyl Alcohol

This approach utilizes 1,2,4-trichloro-5-nitrobenzene as the key precursor.

Precursor Synthesis: As described in section 2.1.2.1, 1,2,4-trichloro-5-nitrobenzene is synthesized via the nitration of 1,2,4-trichlorobenzene. echemi.com

SNAr Reaction: The precursor, 1,2,4-trichloro-5-nitrobenzene, possesses three chlorine atoms that could potentially be displaced. However, the chlorine atom at the C-1 position is highly activated towards nucleophilic attack due to the strong electron-withdrawing nitro group in the para position and an additional chlorine atom in the ortho position. Both ortho and para substituents stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the SNAr mechanism. libretexts.orgyoutube.comnih.gov

The reaction is carried out by treating 1,2,4-trichloro-5-nitrobenzene with benzyl alcohol in the presence of a strong base, such as sodium hydroxide or potassium tert-butoxide. The base deprotonates the benzyl alcohol to form the more nucleophilic benzoxide anion, which then attacks the C-1 position, displacing the chloride ion and yielding this compound. The reaction is typically performed in a polar aprotic solvent like THF or dioxane to facilitate the SNAr process. acsgcipr.orgstanford.edu

| Route | Starting Material | Key Intermediate | Key Reaction | Reagents |

| A | 2,4-Dichlorophenol | 2,4-Dichloro-5-nitrophenol | Williamson Ether Synthesis | 1. Base (e.g., K₂CO₃) 2. Benzyl bromide |

| B | 1,2,4-Trichlorobenzene | 1,2,4-Trichloro-5-nitrobenzene | Nucleophilic Aromatic Substitution (SNAr) | 1. Benzyl alcohol 2. Base (e.g., NaOH) |

This table outlines the core synthetic strategies for this compound.

Alternative and Complementary Synthetic Transformations

Beyond the direct SNAr approach, other synthetic methodologies can be employed to construct the this compound framework.

The Mitsunobu reaction provides a powerful alternative for forming C-O bonds, including aryl ether linkages. organic-chemistry.org This reaction allows for the conversion of an alcohol into an ether using a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgmissouri.edu

For the synthesis of this compound, this approach would involve the reaction of 2,4-dichloro-5-nitrophenol with benzyl alcohol.

The mechanism involves the initial reaction of triphenylphosphine with DEAD to form a phosphonium salt. This intermediate then activates the benzyl alcohol, converting the hydroxyl group into a good leaving group. Subsequent SN2 attack by the phenoxide anion of 2,4-dichloro-5-nitrophenol on the activated benzyl alcohol yields the desired aryl benzyl ether and triphenylphosphine oxide. organic-chemistry.org

The Mitsunobu reaction is particularly useful for coupling sterically hindered substrates and proceeds under mild, neutral conditions, offering an alternative to the strongly basic conditions required for some SNAr reactions. nih.govorganic-chemistry.org

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is transformed into another. fiveable.meimperial.ac.uk This approach can be applied to the synthesis of this compound by modifying a precursor that already contains part of the final structure.

Potential FGI routes could include:

Nitration of a Precursor Ether: The synthesis could start with 1-(benzyloxy)-2,4-dichlorobenzene. Nitration of this substrate would introduce the nitro group. The regiochemical outcome of this electrophilic aromatic substitution would be critical and would be directed by the existing benzyloxy and chloro substituents.

Chlorination of a Nitro-ether: Another possibility involves the chlorination of a suitable nitrated benzyloxybenzene precursor. The conditions would need to be carefully controlled to achieve the desired 2,4-dichloro substitution pattern.

These FGI strategies rely on the predictable manipulation of functional groups through reactions such as nitration, halogenation, oxidation, or reduction to build the target molecule step-by-step. imperial.ac.uksolubilityofthings.com

Reactions at the Benzylic Position for Introducing the Benzyloxy Moiety

The primary method for introducing the benzyloxy moiety to form this compound involves a nucleophilic substitution reaction, specifically a Williamson ether synthesis. This reaction occurs at the benzylic carbon of a benzyl halide.

The synthesis begins with the deprotonation of 2,4-dichloro-5-nitrophenol using a suitable base, such as sodium hydroxide or potassium carbonate, to form the corresponding phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride). The benzylic position is particularly reactive towards nucleophilic substitution because the transition state is stabilized by the adjacent phenyl ring through resonance. youtube.comkhanacademy.org This stabilization facilitates the departure of the halide leaving group and the formation of the new carbon-oxygen bond, yielding the desired ether product.

The reaction can proceed through either an SN1 or SN2 mechanism, depending on the specific reactants, solvent, and conditions. khanacademy.org However, for a primary benzylic halide like benzyl bromide, the SN2 pathway is generally favored, involving a concerted backside attack by the phenoxide nucleophile.

Key Reactants in Williamson Ether Synthesis:

| Component | Role | Example Compound |

|---|---|---|

| Phenol | Nucleophile Precursor | 2,4-dichloro-5-nitrophenol |

| Base | Deprotonating Agent | Sodium Hydroxide (NaOH) |

| Benzylating Agent | Electrophile | Benzyl Bromide (BnBr) |

Optimization and Refinement of Synthetic Protocols

Optimizing the synthesis of this compound is crucial for maximizing efficiency and product quality. This involves a systematic approach to improving reaction yield, enhancing purity, and ensuring the process is scalable.

Strategies for Yield Maximization

Maximizing the yield of the desired product requires careful control over several reaction parameters. The choice of base, solvent, temperature, and reaction time are all critical factors that can influence the outcome of the synthesis.

| Parameter | Strategy for Yield Maximization | Rationale |

| Base Selection | Use of a moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃). | Ensures complete deprotonation of the phenol without competing in the nucleophilic substitution or causing side reactions. |

| Solvent Choice | Employ a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (CH₃CN). | These solvents effectively solvate the cation of the phenoxide salt, leaving the nucleophilic oxygen anion more reactive, thereby accelerating the SN2 reaction rate. |

| Temperature Control | Maintain a moderate reaction temperature, typically between 60-80 °C. | Provides sufficient energy to overcome the activation barrier without promoting decomposition of reactants or products, or encouraging side reactions like elimination. |

| Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the benzyl halide. | Helps to drive the reaction to completion by ensuring all the limiting phenoxide is consumed. |

Techniques for Purity Enhancement and Isolation

After the reaction is complete, a multi-step process is required to isolate and purify the this compound. The goal is to remove unreacted starting materials, the halide salt byproduct, and any side products.

The initial workup typically involves quenching the reaction mixture with water and extracting the crude product into an organic solvent like ethyl acetate or dichloromethane (B109758). The organic layer is then washed with a dilute base (e.g., aqueous sodium bicarbonate) to remove any unreacted 2,4-dichloro-5-nitrophenol, followed by a brine wash to remove residual water.

For final purification, recrystallization is a highly effective method. For a related compound, 1-benzyloxy-4-nitrobenzene, recrystallization from ethyl alcohol has been shown to yield high-purity crystals. researchgate.net A similar solvent system can be optimized for the target compound. If recrystallization is insufficient, column chromatography using silica gel provides an alternative for separating the product from impurities with different polarities.

Summary of Purification Steps:

| Step | Purpose | Reagents/Materials |

|---|---|---|

| Extraction | Isolate the crude product from the aqueous reaction mixture. | Ethyl Acetate, Water |

| Washing | Remove acidic impurities (unreacted phenol) and salts. | Aqueous NaHCO₃, Brine |

| Drying | Remove residual water from the organic solution. | Anhydrous MgSO₄ or Na₂SO₄ |

| Recrystallization | Final purification to obtain a crystalline solid. | Ethanol (B145695) or other suitable solvent |

| Chromatography | (Optional) High-purity separation based on polarity. | Silica Gel, Hexane (B92381)/Ethyl Acetate |

Scalability Assessments for Academic and Industrial Relevance

Transitioning the synthesis from a laboratory scale to an industrial process introduces several challenges that must be addressed. The primary considerations are cost, safety, efficiency, and environmental impact.

Reagent Cost and Availability: The cost of starting materials, particularly the dichlorinated nitrophenol and the benzylating agent, becomes a significant factor at a larger scale. Sourcing cost-effective and high-purity raw materials is essential.

Process Safety: The reaction may be exothermic, requiring robust temperature control systems like reactor cooling jackets to prevent thermal runaway. The use of flammable organic solvents also necessitates appropriate safety infrastructure to handle storage and potential vapor release.

Equipment and Throughput: Industrial-scale synthesis requires large glass-lined or stainless steel reactors. The efficiency of mixing and heat transfer can differ significantly from laboratory glassware, necessitating process re-optimization.

A thorough scalability assessment involves pilot plant studies to identify and resolve these issues before committing to full-scale production, ensuring the process is not only chemically effective but also economically and environmentally sustainable.

Chemical Reactivity and Transformation Studies of 1 Benzyloxy 2,4 Dichloro 5 Nitrobenzene

Reactivity of the Nitro Group

The nitro group is a dominant functional group on the 1-(benzyloxy)-2,4-dichloro-5-nitrobenzene scaffold, profoundly influencing its chemical behavior. As a potent electron-withdrawing group, through both inductive and resonance effects, it deactivates the benzene (B151609) ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution. researchgate.net Its reactivity is most notably characterized by its susceptibility to reduction and its powerful electronic influence on the aromatic system.

The transformation of the aromatic nitro group into an amino group is a fundamental reaction in organic synthesis, providing a gateway to a wide array of further chemical modifications. This reduction can be achieved through various methods, with catalytic hydrogenation and selective chemical reagents being the most prominent. The choice of method is critical, especially for a polysubstituted molecule like this compound, where the preservation of other sensitive functional groups—namely the chloro substituents and the benzyloxy ether linkage—is paramount.

Catalytic hydrogenation is a widely employed industrial method for the reduction of nitroarenes, typically utilizing hydrogen gas in the presence of a metal catalyst. researchgate.net Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. semanticscholar.org While efficient, this method presents significant challenges for substrates containing sensitive groups, such as the benzyloxy and chloro moieties in the title compound.

The primary issue with catalytic hydrogenation in this context is the potential for competing side reactions. The benzyl (B1604629) C-O bond is susceptible to hydrogenolysis, a reaction that cleaves the ether linkage to yield a phenol (B47542). This is a common occurrence when using palladium-based catalysts. semanticscholar.org Furthermore, the aryl-chlorine bonds can undergo hydrodehalogenation, replacing the chlorine atoms with hydrogen. google.com

For the closely related compound, 4-benzyloxy-3-chloronitrobenzene, attempts at reduction via catalytic hydrogenation using either Raney Ni or Pd/C were reported to be problematic, leading to debenzylation and dechlorination, thus compromising the integrity of the molecular framework. semanticscholar.org These findings suggest that achieving a clean and selective reduction of this compound to its corresponding aniline (B41778) derivative via standard catalytic hydrogenation is a significant synthetic hurdle.

Table 1: Potential Side Reactions in Catalytic Hydrogenation

| Catalyst | Target Reaction | Potential Side Reaction(s) |

|---|---|---|

| Pd/C | Nitro Reduction | Debenzylation, Dechlorination |

| Raney Ni | Nitro Reduction | Debenzylation, Dechlorination |

| Pt/C | Nitro Reduction | Dechlorination |

To circumvent the selectivity issues associated with catalytic hydrogenation, various chemical reducing agents are employed. Among these, stannous chloride (SnCl₂) in an acidic medium is a classic and highly effective method for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities like halogens and benzyl ethers. semanticscholar.orgscispace.com

The reaction proceeds under mild conditions and is known to tolerate functional groups that are sensitive to hydrogenolysis or hydrodehalogenation. semanticscholar.org For the analogous substrate 4-benzyloxy-3-chloronitrobenzene, reduction using stannous chloride dihydrate (SnCl₂·2H₂O) in ethanol (B145695) proved to be a superior method. It successfully yielded the desired 4-benzyloxy-3-chloroaniline (B1332019) in high yield and purity, without cleavage of either the benzyl group or the chlorine substituent. semanticscholar.org This process is advantageous for larger-scale synthesis due to its simplicity, safety, and the ease of product isolation, often by precipitating the resulting aniline as its hydrochloride salt. semanticscholar.org

Other metals, such as iron powder in the presence of an acid (e.g., acetic acid or ammonium (B1175870) chloride solution), are also used for this purpose. semanticscholar.orgscispace.com While effective, workup procedures involving iron can be more tedious. semanticscholar.org Given the demonstrated success with a closely related structure, stannous chloride represents a reliable and selective methodology for the reduction of this compound.

Table 2: Comparison of Reduction Methods for Benzyloxy-chloronitrobenzene Systems

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | High atom economy, clean byproducts (H₂O) | Low selectivity, risk of debenzylation and dechlorination semanticscholar.org |

| Chemical Reduction | SnCl₂·2H₂O, Ethanol | High chemoselectivity, mild conditions, tolerates benzyl and chloro groups semanticscholar.org | Generates tin-based waste streams |

| Chemical Reduction | Fe, NH₄Cl or CH₃COOH | Cost-effective, selective scispace.com | Often requires tedious workup procedures semanticscholar.org |

The nitro group exerts a powerful electron-withdrawing effect, which fundamentally alters the electron density distribution of the benzene ring and dictates its reactivity in both nucleophilic and electrophilic substitution reactions. researchgate.net

Aromatic rings are generally electron-rich and thus resistant to attack by nucleophiles. However, the presence of strongly electron-withdrawing groups, such as a nitro group, can render the ring sufficiently electron-deficient to undergo nucleophilic aromatic substitution (SNAr). youtube.comnih.gov This activation is most pronounced when the electron-withdrawing group is located ortho or para to a suitable leaving group. youtube.compearson.com

In this compound, the nitro group at C-5 is positioned ortho to the chlorine atom at C-4 and para to the chlorine atom at C-2. This arrangement strongly activates both chlorine atoms for displacement by nucleophiles. The electron-withdrawing nitro group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, lowering the activation energy for the reaction. youtube.comnih.gov Consequently, this compound is expected to be highly susceptible to SNAr reactions, where nucleophiles can replace one or both of the chlorine atoms.

In contrast to its activating role in SNAr, the nitro group is a strongly deactivating group towards electrophilic aromatic substitution (EAS). By withdrawing electron density from the ring, it makes the aromatic system less attractive to incoming electrophiles. Furthermore, the nitro group acts as a meta-director, guiding incoming electrophiles to the positions meta to itself. chemguide.co.uk

The reactivity of this compound in EAS is governed by the combined directing effects of all four substituents:

-NO₂ (at C-5): Strongly deactivating, meta-directing (to C-1, C-3).

-Cl (at C-2 and C-4): Deactivating, ortho, para-directing.

-OCH₂Ph (at C-1): Activating, ortho, para-directing (to C-2, C-4, C-6).

Electronic Influence of the Nitro Group on Aromatic Reactivity

Reactivity of the Chlorine Substituents

The presence of two chlorine atoms on the benzene ring, activated by a strongly electron-withdrawing nitro group, renders this compound susceptible to a variety of substitution reactions.

The electron-deficient nature of the aromatic ring facilitates nucleophilic aromatic substitution (SNAr) reactions, where the chloride ions act as leaving groups. libretexts.org

The regioselectivity of nucleophilic attack is dictated by the electronic effects of the substituents on the aromatic ring. The nitro group, being a powerful electron-withdrawing group, significantly stabilizes the negative charge in the Meisenheimer complex intermediate, particularly when the attack occurs at the ortho or para position relative to it. libretexts.orgnih.gov In this compound, both chlorine atoms are positioned ortho and para to the nitro group.

Consequently, the chlorine atom at the C4 position (para to the nitro group) is generally the more reactive site for nucleophilic displacement. This is due to the superior resonance stabilization of the intermediate formed upon attack at this position, where the negative charge can be delocalized onto the oxygen atoms of the nitro group. The chlorine at the C2 position (ortho to the nitro group) is also susceptible to substitution, though typically at a slower rate due to potential steric hindrance from the adjacent benzyloxy group. The precise regiochemical outcome can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature. For instance, reactions with various amines under different conditions have been shown to be highly regioselective for the 4-position in analogous 2,4-dichloroquinazoline (B46505) systems. nih.gov

Table 1: Predicted Regiochemical Outcomes of Nucleophilic Substitution

| Nucleophile | Predicted Major Product | Predicted Minor Product |

|---|---|---|

| Amine (e.g., aniline) | 1-(Benzyloxy)-2-chloro-5-nitro-4-(phenylamino)benzene | 1-(Benzyloxy)-4-chloro-5-nitro-2-(phenylamino)benzene |

| Alkoxide (e.g., methoxide) | 1-(Benzyloxy)-2-chloro-4-methoxy-5-nitrobenzene | 1-(Benzyloxy)-4-chloro-2-methoxy-5-nitrobenzene |

| Thiolate (e.g., thiophenoxide) | 1-(Benzyloxy)-2-chloro-5-nitro-4-(phenylthio)benzene | 1-(Benzyloxy)-4-chloro-5-nitro-2-(phenylthio)benzene |

While transition-metal-catalyzed cross-coupling reactions are a mainstay of C-C and C-heteroatom bond formation, there is growing interest in transition-metal-free alternatives to mitigate cost and toxicity concerns. cas.cn For activated aryl halides like this compound, base-promoted homolytic aromatic substitution (HAS) or SRN1-type mechanisms could be explored. acs.org These reactions typically involve the generation of an aryl radical, which then reacts with a suitable coupling partner. cas.cn Although specific examples involving this compound are not prevalent in the literature, the electronic properties of the molecule suggest its potential as a substrate in such transformations.

The two chlorine atoms and the nitro group are electron-withdrawing groups, which deactivate the benzene ring towards electrophilic aromatic substitution by decreasing its electron density. lumenlearning.comminia.edu.eg This deactivation makes reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation significantly more difficult compared to unsubstituted benzene.

Conversely, these same electron-withdrawing groups activate the ring for nucleophilic aromatic substitution. libretexts.orgnumberanalytics.com The halogens withdraw electron density via the inductive effect, while the nitro group exerts a powerful electron-withdrawing effect through both induction and resonance. This cumulative electron withdrawal makes the aromatic ring highly electrophilic and susceptible to attack by nucleophiles, as discussed in the context of nucleophilic displacement of the chlorine substituents. The benzyloxy group, while electron-withdrawing inductively due to the oxygen atom's electronegativity, can donate electron density to the ring via resonance. However, in the context of this highly electron-deficient system, the deactivating effects of the halogens and the nitro group are dominant.

Nucleophilic Displacement Reactions of Halogens

Reactivity of the Benzyloxy Moiety

The benzyloxy group serves as a common protecting group for phenols and alcohols in organic synthesis due to its relative stability and the various methods available for its removal.

The selective removal of the benzyl group from this compound to yield 2,4-dichloro-5-nitrophenol (B104017) is a crucial transformation. The choice of deprotection strategy must consider the presence of other functional groups, namely the chloro and nitro substituents, which may be sensitive to certain reaction conditions.

Several methods can be employed for the cleavage of benzyl ethers, including:

Catalytic Hydrogenolysis: This is a common and often mild method for debenzylation. organic-chemistry.org However, the presence of a nitro group can be problematic as it is also readily reduced under typical hydrogenolysis conditions (e.g., H₂, Pd/C). researchgate.net To achieve selective debenzylation in the presence of a nitro group, catalytic transfer hydrogenation using a hydrogen donor like ammonium formate (B1220265) or hydrazine (B178648) in the presence of a catalyst such as palladium on carbon can be effective. mst.eduwustl.eduiranarze.ir

Acidic Cleavage: Strong acids can cleave benzyl ethers, but this method is generally harsh and may not be compatible with other functional groups on the molecule. organic-chemistry.org

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative deprotection of benzyl ethers. researchgate.net This method can be advantageous when reductive conditions are not suitable.

Reductive Cleavage with Dissolving Metals: Systems like magnesium in methanol (B129727) have been shown to selectively debenzylate phenols bearing nitro groups. sciencemadness.orgresearchgate.net

The optimal deprotection strategy for this compound would depend on the desired outcome and the compatibility of the reagents with the sensitive nitro and chloro groups.

Table 2: Potential Deprotection Strategies for the Benzyloxy Group

| Method | Reagents | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Catalytic Transfer Hydrogenation | Pd/C, Ammonium Formate/Hydrazine | Mild conditions, selective over some reducible groups. | Potential for nitro group reduction. mst.eduwustl.edu |

| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Avoids reductive conditions. | Compatibility with the electron-deficient ring. researchgate.net |

| Dissolving Metal Reduction | Mg/MeOH | Selective for certain substituted benzyl ethers. | Potential for reduction of other functional groups. sciencemadness.orgresearchgate.net |

Chemical Transformations at the Benzylic Carbon

The benzylic carbon in this compound is a focal point for various chemical transformations due to its proximity to the phenyl ring, which can stabilize reactive intermediates.

Oxidation Reactions:

The benzylic C-H bonds are susceptible to oxidation, a reaction that is influenced by the electronic nature of the substituents on the aromatic ring. In the case of this compound, the presence of electron-withdrawing chloro and nitro groups deactivates the aromatic ring, which in turn can influence the reactivity of the benzylic position. While electron-rich benzylic systems are readily oxidized, electron-deficient systems can be less reactive. rsc.orgchemrxiv.org

Oxidation of benzylic ethers can be achieved using various reagents. For instance, nitric acid in dichloromethane (B109758) has been employed for the oxidation of benzylic ethers to the corresponding carbonyl compounds. researchgate.net This reaction is proposed to proceed through a radical mechanism involving NO2 as the active oxidizing species. researchgate.net Another reagent, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), is also known to oxidize benzylic ethers. cdnsciencepub.comresearchgate.netdu.ac.in The mechanism of DDQ oxidation is thought to involve hydride abstraction from the benzylic carbon, leading to the formation of a stabilized carbocation. cdnsciencepub.com

The table below summarizes common oxidation reactions applicable to benzylic ethers and the typical conditions employed.

| Oxidizing Agent | Typical Conditions | Products | Mechanistic Insight |

| Nitric Acid | Dichloromethane | Aldehydes, Ketones | Radical mechanism involving NO2 researchgate.net |

| DDQ | Toluene, reflux or CCl4, rt | Aldehydes, Ketones, Alcohols | Hydride abstraction, formation of a stabilized carbocation cdnsciencepub.comdu.ac.in |

Oxidative Stability and Mitigation Strategies for the Ether Linkage

The ether linkage in this compound is another site of potential chemical transformation, particularly oxidative cleavage. The stability of this linkage is crucial in synthetic applications where the benzyloxy group is used as a protecting group.

Oxidative Cleavage:

The oxidative cleavage of benzyl ethers is a common deprotection strategy. Reagents like DDQ, often in the presence of water or under photoirradiation, can effectively cleave the benzyl ether to yield the corresponding alcohol and benzaldehyde. cdnsciencepub.comorganic-chemistry.org The reaction is particularly efficient for benzyl ethers bearing electron-donating groups on the aromatic ring, which stabilize the intermediate carbocation. cdnsciencepub.com The electron-withdrawing nature of the substituents in this compound would likely decrease the rate of such cleavage reactions compared to electron-rich analogues.

Mitigation Strategies:

To prevent unwanted cleavage of the ether linkage during other chemical transformations, several strategies can be employed:

Choice of Reagents: Utilizing reaction conditions and reagents that are selective for other functional groups while being mild towards the benzyl ether linkage is paramount. For instance, avoiding strong oxidizing agents or conditions that promote carbocation formation at the benzylic center can preserve the ether.

Reaction Temperature: Lowering the reaction temperature can often reduce the rate of undesired side reactions, including ether cleavage.

Protecting Group Manipulation: In a synthetic sequence, the timing of the introduction and removal of the benzyloxy group is critical. If the desired transformations require harsh conditions that would cleave the ether, an alternative, more robust protecting group might be considered.

The following table outlines common methods for benzyl ether cleavage and potential mitigation approaches.

| Cleavage Method | Reagents | Mitigation Strategies |

| Oxidative Cleavage | DDQ, photoirradiation | Avoid strong oxidants, control reaction conditions (e.g., temperature) cdnsciencepub.comorganic-chemistry.org |

| Hydrogenolysis | H2, Pd/C | Use of alternative deprotection methods if other functional groups are sensitive to reduction. organic-chemistry.org |

| Acid-Catalyzed Cleavage | Strong acids | Employ neutral or basic reaction conditions. organic-chemistry.org |

Mechanistic Investigations of Key Reaction Pathways

Understanding the mechanisms of the reactions involving this compound is essential for predicting its reactivity and controlling reaction outcomes.

Elucidation of Reaction Mechanisms and Intermediates

The reactions at the benzylic carbon and the ether linkage of substituted benzyl ethers can proceed through either radical or ionic pathways, depending on the reagents and reaction conditions.

Radical Mechanisms: Benzylic C-H oxidation, for instance with nitric acid, is suggested to proceed via a radical mechanism. researchgate.net This would involve the initial abstraction of a hydrogen atom from the benzylic carbon to form a resonance-stabilized benzyl radical. This radical can then react further with oxidizing species to form the final product. The presence of electron-withdrawing groups on the aromatic ring can influence the stability of this radical intermediate.

Ionic Mechanisms: The cleavage of benzyl ethers with reagents like DDQ is often described by an ionic mechanism involving hydride abstraction to form a benzylic carbocation. cdnsciencepub.com The stability of this carbocation is a key factor in determining the reaction rate. Electron-withdrawing substituents, such as the chloro and nitro groups in the target molecule, would destabilize this carbocation, making the reaction less favorable compared to benzyl ethers with electron-donating substituents. Solvolysis reactions of substituted benzyl chlorides, which proceed through similar carbocationic intermediates, show a significant dependence on the electronic nature of the ring substituents. nih.gov

Studies of Transition States and Energy Profiles

For reactions proceeding through a transition state, the energy barrier (activation energy) determines the reaction rate. In the case of benzylic C-H activation, the transition state would involve the partial breaking of the C-H bond and the formation of a new bond with the reacting species. The stability of this transition state is influenced by the electronic effects of the substituents.

For ionic reactions, such as ether cleavage proceeding through a carbocation intermediate, the energy profile would show a transition state leading to the formation of this intermediate. The energy of this transition state would be highly sensitive to the stability of the developing positive charge on the benzylic carbon. The electron-withdrawing chloro and nitro groups would raise the energy of this transition state, thus slowing down the reaction.

Advanced Characterization Methodologies for 1 Benzyloxy 2,4 Dichloro 5 Nitrobenzene

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and the chemical environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. It provides a detailed map of the carbon and hydrogen framework of a molecule.

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For 1-(benzyloxy)-2,4-dichloro-5-nitrobenzene, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the dichloronitrobenzene and the benzyl (B1604629) rings, as well as the methylene (B1212753) protons of the benzyloxy group.

Expected ¹H NMR Spectral Data:

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (Dichloro-nitro-phenyl) | 8.1 - 7.8 | s |

| Aromatic (Dichloro-nitro-phenyl) | 7.6 - 7.3 | s |

| Aromatic (Benzyl) | 7.5 - 7.2 | m |

| Methylene (-CH₂-) | 5.4 - 5.1 | s |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific spectrometer frequency.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. The spectrum for this compound would display separate signals for each unique carbon atom in the aromatic rings and the benzylic methylene group.

Expected ¹³C NMR Spectral Data:

| Carbon Atoms | Chemical Shift (δ, ppm) |

| C-O (Aromatic) | 155 - 150 |

| C-NO₂ (Aromatic) | 148 - 143 |

| C-Cl (Aromatic) | 135 - 128 |

| C-H (Aromatic) | 130 - 110 |

| C (Quaternary, Benzyl) | 138 - 134 |

| -CH₂- | 75 - 70 |

Note: The chemical shifts are approximate and can be influenced by the experimental conditions.

Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide further structural confirmation by identifying protons that are close to each other in space. In the case of this compound, a NOESY experiment could show correlations between the benzylic methylene protons and the protons on the ortho position of the benzyl ring, as well as with the aromatic proton on the adjacent position of the dichloronitrobenzene ring. This information is crucial for confirming the conformation of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy measures the vibrations of bonds within a molecule, providing a "fingerprint" of the functional groups present.

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique for identifying characteristic functional groups. The FT-IR spectrum of this compound would exhibit distinct absorption bands corresponding to the nitro group, the aromatic rings, the ether linkage, and the C-Cl bonds.

Expected FT-IR Spectral Data:

| Functional Group | Wavenumber (cm⁻¹) |

| Asymmetric NO₂ Stretch | 1540 - 1520 |

| Symmetric NO₂ Stretch | 1350 - 1330 |

| C=C Aromatic Stretch | 1600 - 1450 |

| C-O Ether Stretch | 1250 - 1200 |

| C-Cl Stretch | 850 - 750 |

Note: The peak positions and intensities can be affected by the physical state of the sample (solid or liquid).

Fourier Transform Raman (FT-Raman) Spectroscopy

The FT-Raman spectrum would be dominated by vibrations associated with the aromatic rings, the nitro group, the ether linkage, and the carbon-chlorine bonds. Key expected vibrational modes include the symmetric and asymmetric stretching of the NO₂ group, aromatic C-H and C=C stretching, C-O-C ether stretching, and C-Cl stretching vibrations. The relative intensities of these bands can provide insight into the molecule's symmetry and polarizability.

Table 1: Predicted FT-Raman Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Benzene (B151609) Rings | 3050 - 3100 |

| Asymmetric NO₂ Stretch | Nitro Group | 1520 - 1560 |

| Aromatic C=C Stretch | Benzene Rings | 1400 - 1600 |

| Symmetric NO₂ Stretch | Nitro Group | 1340 - 1360 |

| C-O-C Asymmetric Stretch | Ether Linkage | 1220 - 1280 |

| C-O-C Symmetric Stretch | Ether Linkage | 1020 - 1080 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems and chromophores. The UV-Vis spectrum of this compound is primarily determined by the π→π* transitions of the substituted benzene ring and the n→π* transition of the nitro group researchgate.net.

Aromatic nitro compounds are known to absorb light at wavelengths longer than 290 nm researchgate.net. Experimental data for the closely related analog, 1-(Benzyloxy)-4-nitrobenzene, shows a maximum absorption (λmax) at 294 nm when measured in hexane (B92381) chemicalbook.com. The presence of two chlorine atoms on the nitrophenyl ring of the target compound is expected to act as auxochromes, potentially causing a bathochromic (red) shift or hypsochromic (blue) shift in the absorption maximum compared to the unsubstituted analog, depending on the interplay of electronic and steric effects.

Table 2: UV-Vis Absorption Data for a Related Compound

| Compound | Solvent | λmax (nm) |

|---|

Mass Spectrometry (MS)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing fragmentation patterns.

The molecular formula for this compound is C₁₃H₉Cl₂NO₃. A key feature in the mass spectrum of benzyl ethers is the characteristic cleavage of the benzylic C-O bond. This fragmentation typically results in the formation of a highly stable benzyl cation, which rearranges to the tropylium (B1234903) ion (C₇H₇⁺), producing a prominent peak at a mass-to-charge ratio (m/z) of 91 nih.govnist.gov. The other fragment would be the 2,4-dichloro-5-nitrophenoxide radical. Further fragmentation of the dichloronitrophenyl portion would also be expected.

Table 3: Predicted Key Mass Fragments for this compound

| Fragment Structure | Formula | Predicted m/z |

|---|---|---|

| Tropylium ion | [C₇H₇]⁺ | 91 |

| 2,4-dichloro-5-nitrophenoxide ion | [C₆H₂Cl₂NO₃]⁻ | 206 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₃H₉Cl₂NO₃), HRMS can distinguish its exact mass from other compounds with the same nominal mass. The theoretical monoisotopic mass for this compound is 296.995949 g/mol epa.gov. An experimental HRMS measurement confirming this value would validate the assigned elemental composition. The exact mass of the related isomer, 2-(Benzyloxy)-1,3-dichloro-5-nitrobenzene, has been calculated as 296.9959485 Da nih.gov.

Hyphenated Techniques (e.g., LC-Mass Spectrometry)

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are invaluable for separating complex mixtures and providing sensitive detection of individual components. LC-MS could be employed for the analysis of this compound in various contexts, such as monitoring its synthesis, assessing its purity, or detecting it as an impurity in other products.

Studies on similar halogenated nitroaromatic compounds have demonstrated the effectiveness of LC-MS/MS methods, often using atmospheric pressure chemical ionization (APCI) in negative ion mode, to achieve very low limits of detection (LOD) and quantification (LOQ) researchgate.netmdpi.com. Such a method would allow for the precise and accurate measurement of trace amounts of this compound, making it suitable for rigorous quality control applications in pharmaceutical and chemical manufacturing mdpi.com.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of structure, conformation, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis

While a specific crystal structure determination for this compound is not available in the reviewed literature, a detailed single-crystal X-ray diffraction analysis has been performed on the closely related compound, 1-Benzyloxy-4-nitrobenzene researchgate.net. The data from this analog provides a valuable model for understanding the likely solid-state characteristics of the title compound.

The analysis of 1-Benzyloxy-4-nitrobenzene revealed that it crystallizes in the monoclinic system with the space group P2₁/c researchgate.net. The crystal structure is stabilized by weak C-H···π interactions involving the hydrogen atoms of the benzyloxy group researchgate.net. It is plausible that this compound would exhibit similar packing motifs, potentially augmented by halogen bonding interactions involving the chlorine substituents.

Table 4: Crystallographic Data for the Analog Compound 1-Benzyloxy-4-nitrobenzene researchgate.net

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₃H₁₁NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.0913 (18) |

| b (Å) | 10.7640 (14) |

| c (Å) | 7.6056 (10) |

| β (°) | 100.349 (2) |

| Volume (ų) | 1134.8 (3) |

Computational and Theoretical Investigations of 1 Benzyloxy 2,4 Dichloro 5 Nitrobenzene

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation

No studies were found that performed NBO analysis on 1-(Benzyloxy)-2,4-dichloro-5-nitrobenzene. This type of analysis would be instrumental in understanding intramolecular charge transfer events and the stabilizing effects of hyperconjugative interactions within the molecule.

Molecular Electrostatic Potential (MEP) Mapping

There is no available research detailing the MEP map of this compound. An MEP map would provide valuable insights into the electron density distribution and identify the electrophilic and nucleophilic sites, which are crucial for predicting its reactivity.

Analysis of Intramolecular Interactions (e.g., AIM Approach)

A topological analysis of the electron density using the Atoms in Molecules (AIM) approach has not been reported for this compound. Such an analysis would characterize the nature of intramolecular bonds and non-covalent interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

No TD-DFT studies are available for this compound. This computational method is essential for predicting the electronic absorption spectra (UV-Vis) and understanding the nature of its electronic transitions.

Molecular Modeling and Dynamics Simulations

Conformational Analysis and Isomer Stability

Detailed conformational analyses or studies on the stability of different isomers of this compound are not present in the reviewed literature. These studies would be important for understanding the molecule's three-dimensional structure and its most stable forms.

Solvent Effects on Molecular Properties (e.g., Conductor-like Polarizable Continuum Model (CPCM))

Investigations into how different solvents might affect the properties of this compound, for instance, using the CPCM model, have not been documented. Such studies are vital for understanding the behavior of the molecule in solution.

Prediction of Physicochemical Properties and Material Potential

Computational chemistry offers powerful tools for predicting the physicochemical properties of molecules, which in turn can suggest their potential for various material applications. Methods such as Density Functional Theory (DFT) are commonly employed to calculate electronic structure, molecular geometry, and various spectroscopic properties. However, no specific studies applying these methods to this compound have been found in the reviewed literature.

Assessment for Non-Linear Optical (NLO) Material Applications

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. The potential of a molecule for NLO applications is often assessed by calculating its hyperpolarizability. These calculations are typically performed using quantum chemical methods. Organic molecules featuring electron-donating and electron-withdrawing groups connected by a π-conjugated system can exhibit significant NLO properties.

While the structure of this compound contains features that might suggest NLO potential (a benzyloxy group as a potential donor and a nitro group as a strong acceptor), there are no published theoretical predictions or experimental validations of its NLO properties. Therefore, no data tables of its hyperpolarizability or other related NLO parameters can be provided.

Elucidation of Structure-Reactivity Relationships

Understanding the relationship between the structure of a molecule and its reactivity is fundamental in chemistry. Computational methods can provide insights into this by mapping the electron distribution, identifying reactive sites, and calculating reaction energy profiles. For this compound, such studies would be valuable for predicting its behavior in chemical reactions and for designing new synthetic pathways.

Key aspects of structure-reactivity relationships that could be investigated computationally include:

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the charge distribution on the molecule's surface, indicating electrophilic and nucleophilic sites.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer and intramolecular interactions.

Despite the utility of these computational tools, a search of the scientific literature did not yield any studies that have performed these analyses on this compound. As a result, there are no specific findings or data to present regarding its structure-reactivity relationships.

Synthetic Applications and Derivatives of 1 Benzyloxy 2,4 Dichloro 5 Nitrobenzene in Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The compound 1-(Benzyloxy)-2,4-dichloro-5-nitrobenzene serves as a pivotal intermediate in organic synthesis due to its unique arrangement of functional groups, which allows for a variety of selective chemical transformations. The presence of a nitro group, two chlorine atoms at distinct positions, and a benzyloxy ether linkage on a central benzene (B151609) ring provides multiple reactive sites. This configuration enables chemists to perform sequential modifications, making it a valuable starting material for constructing more elaborate molecular structures. Its utility is analogous to other substituted nitrobenzenes, such as 1,4-dichloro-2-nitrobenzene (B41259) and 1,2-dichloro-4-nitrobenzene, which are known precursors to a wide range of commercially significant derivatives. wikipedia.orgwikipedia.org

Precursor for Advanced Aromatic Systems with Tunable Functionality

The structure of this compound is inherently designed for the synthesis of advanced aromatic systems with highly tunable properties. Each functional group can be addressed with a degree of selectivity, allowing for the stepwise introduction of new functionalities.

The Nitro Group: This powerful electron-withdrawing group not only influences the reactivity of the aromatic ring but can also be chemically transformed. A primary modification is its reduction to an amino group (-NH2), which then opens up a vast array of subsequent reactions, including diazotization, acylation, and alkylation.

The Chlorine Atoms: The two chlorine atoms are electronically distinct. The chlorine at the C-4 position is situated ortho to the electron-withdrawing nitro group, making it highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The chlorine at the C-2 position is less activated. This difference in reactivity allows for selective substitution reactions, enabling the introduction of various nucleophiles at specific positions on the aromatic ring.

The Benzyloxy Group: This moiety often functions as a protecting group for a phenol (B47542). Its removal, typically via catalytic hydrogenation, unmasks a hydroxyl group (-OH) that can participate in a different set of reactions, such as etherification or esterification.

This ability to selectively modify each part of the molecule makes it an excellent precursor for creating complex aromatic compounds where the electronic and steric properties can be precisely controlled.

Building Block for Multifunctional Molecular Architectures

The compound acts as a versatile scaffold or building block for constructing multifunctional molecules. Chemists can leverage the predictable reactivity of each functional group to assemble larger, more complex architectures. For instance, a synthetic strategy might involve first displacing the activated chlorine at C-4 with a desired nucleophile, followed by the reduction of the nitro group to an amine. This new amino group can then be used to form a linkage to another molecular fragment. Finally, the benzyloxy group can be cleaved to reveal a phenol, providing a third site for functionalization. This strategic, stepwise approach is fundamental in the synthesis of pharmaceuticals, agrochemicals, and materials where a precise spatial arrangement of different chemical motifs is required for function. ontosight.ai

Derivatization Strategies and Novel Compound Synthesis

The chemical versatility of this compound allows for a wide range of derivatization strategies, targeting its three key functional regions: the nitro group, the chlorine atoms, and the benzyloxy moiety.

Modifications at the Nitro Group

The most significant transformation of the nitro group is its reduction to a primary amine, which yields 5-amino-1-(benzyloxy)-2,4-dichlorobenzene. This conversion dramatically alters the electronic nature of the aromatic ring and introduces a nucleophilic site that is a cornerstone for further synthesis. The resulting aniline (B41778) derivative is a key intermediate for building more complex molecules.

| Transformation | Typical Reagents | Product Class |

| Nitro to Amine | H₂, Pd/C; Fe, HCl; SnCl₂, HCl | Aniline Derivative |

Table 1: Common reagents for the reduction of the nitro group.

Functionalization at the Chlorine Positions

The chlorine atoms on the aromatic ring are susceptible to nucleophilic aromatic substitution (SNAr), a reaction class well-documented for chloro-nitroaromatic compounds. wikipedia.orgwikipedia.org The chlorine atom at C-4, being ortho to the strongly electron-withdrawing nitro group, is significantly more activated and thus more readily displaced by nucleophiles than the chlorine at C-2. This reactivity difference enables regioselective functionalization. A variety of nucleophiles can be employed to replace one or both chlorine atoms, leading to a diverse array of derivatives. wikipedia.org

| Nucleophile | Reagent Example | Resulting Functional Group | Product Example |

| Ammonia | NH₃ | Amine (-NH₂) | 4-Amino-1-(benzyloxy)-2-chloro-5-nitrobenzene |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether (-OCH₃) | 1-(Benzyloxy)-2-chloro-4-methoxy-5-nitrobenzene |

| Amine | Morpholine | Tertiary Amine | 4-(1-(Benzyloxy)-2-chloro-5-nitrophenyl)morpholine |

Table 2: Examples of nucleophilic aromatic substitution at the activated chlorine position.

Transformations Involving the Benzyloxy Moiety

The benzyloxy group serves as a stable protecting group for a phenolic hydroxyl. Its primary transformation is debenzylation, which is the cleavage of the benzyl-oxygen bond to liberate the free phenol. This is most commonly achieved through catalytic hydrogenation. This reaction can sometimes be performed concurrently with the reduction of the nitro group, depending on the chosen catalyst and reaction conditions. researchgate.net The unmasking of the phenol provides a site for O-alkylation, acylation, or other reactions specific to hydroxyl groups.

| Transformation | Typical Reagents | Product Class |

| Debenzylation | H₂, Palladium on Carbon (Pd/C) | Phenol Derivative |

| Debenzylation | HBr, Acetic Acid | Phenol Derivative |

Table 3: Common methods for the cleavage of the benzyloxy group.

Design and Synthesis of Polyfunctionalized Benzene Derivatives

The strategic arrangement of substituents on the benzene ring of this compound makes it an attractive starting material for the synthesis of highly substituted aromatic compounds. The nitro group strongly activates the ring towards nucleophilic aromatic substitution (SNAr), making the chlorine atoms susceptible to displacement by various nucleophiles. libretexts.orglibretexts.org This reactivity allows for the introduction of a wide array of functional groups, leading to the generation of diverse molecular architectures.

The benzyloxy group can serve as a protecting group for a phenol, which can be deprotected at a later synthetic stage to yield a hydroxyl group. This adds another layer of synthetic versatility. Furthermore, the nitro group itself can be chemically modified, most commonly through reduction to an amino group. wikipedia.orgniscpr.res.in This transformation opens up another avenue for functionalization, as the resulting aniline derivative can undergo a host of reactions, including diazotization and coupling, acylation, and alkylation.

Key Transformations for Polyfunctionalization:

| Transformation | Reagents and Conditions | Resulting Functional Group |

| Nucleophilic Aromatic Substitution | Various nucleophiles (e.g., amines, alkoxides, thiols) | Ether, amine, thioether, etc. |

| Nitro Group Reduction | e.g., SnCl2/HCl, H2/Pd-C, Fe/HCl | Amino group |

| Debenzylation | e.g., H2/Pd-C, HBr | Hydroxyl group |

The combination of these transformations in a sequential manner can lead to the synthesis of a wide variety of polyfunctionalized benzene derivatives with tailored properties for specific applications.

Applications in Related Industrial and Materials Chemistry

While specific industrial applications for this compound are not extensively documented, its structural motifs are found in precursors for various industrial products.

Aromatic nitro compounds are fundamental precursors in the synthesis of azo dyes. nih.gov The typical synthetic route involves the reduction of the nitro group to an amine, followed by diazotization and coupling with an electron-rich aromatic compound. libretexts.org In the case of this compound, reduction would yield 5-amino-1-(benzyloxy)-2,4-dichlorobenzene. This aniline derivative could then be diazotized and coupled with various naphthol or aniline derivatives to produce a range of azo dyes. The color of the resulting dye would be influenced by the nature of the coupling component and the substituents on the benzene ring. The chloro and benzyloxy groups would be expected to modify the chromophoric properties of the dye molecule.

Polychlorinated and nitroaromatic compounds are common features in many agrochemicals, including herbicides, fungicides, and insecticides. nih.govnih.govresearchgate.net The specific substitution pattern of this compound could serve as a scaffold for the synthesis of new agrochemical candidates. For instance, nucleophilic substitution of one or both chlorine atoms with moieties known to impart biological activity could lead to novel pesticides. Furthermore, the amine derived from the reduction of the nitro group can be a key intermediate for the synthesis of heterocyclic systems, which are prevalent in modern agrochemicals.

The synthesis of novel polymers and functional materials can be approached using highly functionalized monomers. nih.gov Derivatives of this compound could potentially be used in the development of new materials. For example, after suitable modification, such as the introduction of polymerizable groups, these aromatic compounds could be incorporated into polymers to enhance thermal stability, flame retardancy, or optical properties. The presence of multiple reactive sites allows for the creation of cross-linked polymers or the attachment of the molecule to a polymer backbone to impart specific functionalities.

Exploration of Specific Reactivity Patterns for Broader Synthetic Utility

The synthetic utility of this compound is largely governed by the selective transformation of its functional groups.

Regioselectivity in Nucleophilic Aromatic Substitution: The nitro group exerts a strong electron-withdrawing effect, activating the positions ortho and para to it for nucleophilic attack. libretexts.orglibretexts.org In this compound, the chlorine at C-4 is para to the nitro group, and the chlorine at C-2 is ortho. Both are therefore activated. The relative reactivity of these two positions towards a nucleophile would depend on steric and electronic factors. It is generally observed that the para position is more susceptible to attack due to less steric hindrance. quizlet.com Therefore, a nucleophile would likely substitute the chlorine at C-4 preferentially.

Chemoselectivity in Reduction: The reduction of the nitro group in the presence of aryl chlorides and a benzyloxy group is a key chemoselective transformation. Catalytic hydrogenation with reagents like palladium on carbon (Pd/C) can often lead to the reduction of the nitro group and also the cleavage of the benzyloxy group (debenzylation). commonorganicchemistry.com To selectively reduce the nitro group while preserving the benzyloxy and chloro groups, other reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid or iron powder in acidic medium are often employed. niscpr.res.incommonorganicchemistry.com These conditions are generally milder and more selective for the reduction of the nitro group.

The ability to control both the regioselectivity of substitution and the chemoselectivity of reduction is crucial for harnessing the full synthetic potential of this compound as a building block in organic synthesis.

Stereoselective Syntheses Utilizing Compound Scaffolds

The utility of a chemical scaffold in stereoselective synthesis is a critical measure of its sophistication and applicability in modern organic chemistry. Such applications typically involve the incorporation of the scaffold into a chiral auxiliary, ligand, or catalyst, where its inherent structural and electronic properties can influence the stereochemical outcome of a reaction, leading to the preferential formation of one stereoisomer over another. This can manifest in diastereoselective or enantioselective transformations, which are fundamental in the synthesis of complex, biologically active molecules and pharmaceuticals.

A thorough review of scientific literature and chemical databases was conducted to identify instances where the scaffold of this compound, or its closely related derivatives, has been employed in stereoselective synthesis. This investigation sought to uncover research detailing the use of this specific molecular framework in asymmetric reactions, with a focus on its role in inducing chirality and the resulting stereochemical purities, often expressed as diastereomeric ratio (dr) or enantiomeric excess (ee).

Despite extensive searches, no specific examples of the application of the this compound scaffold in stereoselective syntheses have been reported in the reviewed literature. The existing research primarily focuses on the synthesis of the compound itself or its use in non-stereoselective applications. There is a notable absence of studies that modify this scaffold to create chiral auxiliaries, asymmetric ligands for metal-catalyzed reactions, or organocatalysts.

Consequently, there are no available research findings, reaction data, or detailed examples to populate a discussion on its role in stereoselective synthesis. The potential of the this compound framework in this advanced area of synthetic chemistry remains unexplored. Future research could potentially investigate the introduction of chiral moieties to this scaffold and evaluate its efficacy in asymmetric transformations.

Future Directions and Emerging Research Areas

Development of Sustainable and Green Synthetic Methodologies

The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic methods. chemistryjournals.net Traditional synthesis routes for complex organic compounds often rely on hazardous solvents, stoichiometric reagents, and energy-intensive conditions, leading to significant waste generation. chemistryjournals.net For a molecule like 1-(Benzyloxy)-2,4-dichloro-5-nitrobenzene, future research will prioritize the adoption of green chemistry principles to mitigate environmental impact. nih.govrsc.org

Key areas of development include:

Alternative Solvents: A shift away from volatile organic compounds (VOCs) towards greener alternatives like water, supercritical fluids, or ionic liquids is anticipated. longdom.org Aqueous micellar catalysis, for instance, has shown promise in reducing the environmental impact of complex organic reactions by enabling them to proceed in water. nih.govrsc.org

Energy Efficiency: The use of microwave irradiation and ultrasound activation can accelerate reaction times and reduce energy consumption compared to conventional heating methods. longdom.org Continuous flow chemistry offers another avenue for improved efficiency and safety by allowing precise control over reaction parameters in a closed system. longdom.orgthieme-connect.com

Atom Economy and Waste Minimization: Future synthetic designs will aim to maximize the incorporation of all reactant atoms into the final product, a principle known as atom economy. longdom.org This involves replacing stoichiometric reagents with catalytic systems that can be used in small amounts and recycled. longdom.org

Biocatalysis: The use of enzymes as catalysts offers high specificity and operates under mild conditions, generating less hazardous waste. longdom.org Research into engineered enzymes could provide novel pathways for the selective functionalization of the benzene (B151609) ring, such as nitration or chlorination, under environmentally friendly conditions. nih.govscilit.com

| Synthetic Approach | Traditional Method | Green/Sustainable Alternative | Primary Benefit |

| Solvent | Volatile Organic Compounds (e.g., Dichloromethane) | Water, Supercritical CO₂, Ionic Liquids | Reduced toxicity and environmental pollution longdom.org |

| Energy Source | Conventional thermal heating | Microwave irradiation, Flow reactors | Reduced energy consumption and faster reactions longdom.org |

| Reagents | Stoichiometric reagents | Catalytic systems (e.g., solid acids, enzymes) | Minimized waste, higher atom economy, reusability longdom.org |

| Feedstocks | Petroleum-based starting materials | Biomass-derived chemicals | Use of renewable resources longdom.org |

Integration of Automation and Artificial Intelligence in Chemical Synthesis

Predictive Chemistry and Retrosynthesis: AI algorithms can analyze vast datasets of chemical reactions to predict the outcomes of novel synthetic routes and even propose optimal reaction conditions, significantly reducing the time and resources spent on empirical experimentation. pharmafeatures.comrevvitysignals.com AI-powered tools can automate retrosynthetic planning, deconstructing the target molecule into simpler, commercially available precursors. pharmafeatures.com

Automated Synthesis Platforms: Robotic systems integrated with AI control systems can perform complex, multi-step syntheses with high precision and minimal human intervention. pharmafeatures.comnih.gov These platforms can dynamically adjust reaction parameters in real-time based on analytical data, ensuring optimal yield and purity. pharmafeatures.com The use of continuous flow chemistry is particularly amenable to automation and AI-driven optimization. thieme-connect.com

Process Optimization and Sustainability: AI can optimize chemical processes to minimize energy consumption and waste generation, contributing to sustainability goals. worldpharmatoday.com By analyzing real-time data from reactions, AI can identify patterns and suggest modifications to improve efficiency, potentially cutting production waste significantly. worldpharmatoday.com

Exploration of Novel Catalytic Systems for Efficient Transformations

The synthesis of this compound involves several key transformations, including etherification and nitration of an aromatic ring. The development of novel catalysts is crucial for improving the efficiency, selectivity, and sustainability of these steps.

Advanced Nitration Catalysts: Traditional aromatic nitration often employs a hazardous mixture of nitric and sulfuric acids. nih.govnih.gov Research is focused on developing safer and more selective alternatives. This includes solid acid catalysts, which are easier to handle and separate from the reaction mixture, and metal-catalyzed nitration reactions that can offer improved regioselectivity under milder conditions. sci-hub.se For example, systems using bismuth subnitrate and thionyl chloride have been shown to be effective for the nitration of a range of aromatic compounds. nih.gov Transition metal catalysts, including those based on palladium or copper, are also being explored for directed C-H nitration, which could provide highly specific pathways to nitroaromatic compounds. sci-hub.se

Efficient Etherification Catalysts: The formation of the benzyloxy ether linkage can be improved by developing more active and reusable catalysts. While classic methods like the Williamson ether synthesis are common, they can require harsh conditions. Future research may focus on solid-phase catalysts or phase-transfer catalysts that can facilitate the reaction under milder conditions with easier product purification.

Photocatalysis: The use of light to drive chemical reactions is a rapidly growing area of green chemistry. Photocatalytic systems could be developed for the selective hydrogenation of the nitro group in functionalized nitrobenzenes, offering a clean and efficient method for producing corresponding anilines, which are valuable synthetic intermediates. rsc.org

| Catalyst Type | Transformation | Potential Advantages | Examples |

| Solid Acids | Aromatic Nitration | Reusable, reduced corrosion, easier separation | Zeolites, Montmorillonite clays (B1170129) nih.gov |

| Transition Metals | C-H Nitration | High regioselectivity, milder conditions | Palladium, Copper, Cobalt complexes sci-hub.se |

| Biocatalysts (Enzymes) | Aromatic Nitration | High specificity, mild aqueous conditions | Engineered P450 enzymes nih.gov |

| Photocatalysts | Nitro Group Reduction | Green energy source (light), high chemoselectivity | Eosin Y with a reducing agent rsc.org |

Interdisciplinary Research with Advanced Materials Science and Engineering

The unique combination of functional groups in this compound—a bulky benzyloxy group, electron-withdrawing chloro atoms, and a nitro group—makes it an interesting building block for advanced materials. Interdisciplinary research bridging chemistry and materials science is expected to uncover novel applications. interesjournals.org

Polymer and Dendrimer Synthesis: The molecule can serve as a monomer or a core unit for the synthesis of specialty polymers and dendrimers. The presence of chlorine atoms provides sites for further functionalization or cross-linking reactions, while the nitro group can be reduced to an amine to introduce different functionalities. nih.gov These materials could have applications in electronics, coatings, or as drug delivery vehicles.

Functionalized Nanomaterials: There is growing interest in functionalizing nanomaterials like carbon nanotubes or graphene with organic molecules to tailor their properties for specific applications. rsc.org Derivatives of this compound could be attached to the surface of these materials to enhance their solubility, conductivity, or compatibility with other materials for use in nanocomposites, sensors, or energy storage devices. interesjournals.orgrsc.org

Precursors for Biologically Active Molecules: As a functionalized nitroaromatic compound, it serves as a potential intermediate in the synthesis of more complex molecules with pharmaceutical or agrochemical applications. nih.govhdinresearch.com Research in this area would involve collaboration with medicinal chemists and biologists to design and synthesize novel bioactive compounds.

This interdisciplinary approach ensures that the development of new synthetic methods is directly linked to the creation of materials with tangible applications in fields ranging from energy and electronics to medicine. interesjournals.orgroutledge.com

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 1-(Benzyloxy)-2,4-dichloro-5-nitrobenzene using cross-coupling reactions?

- Methodological Answer : A common approach involves Suzuki-Miyaura coupling, where halogenated intermediates (e.g., bromo or chloro derivatives) react with boronic acids. For example, details the synthesis of 1-(benzyloxy)-4-cyclopropyl-2-nitrobenzene using cyclopropylboronic acid and a brominated precursor. Key considerations include:

- Catalyst selection (e.g., Pd(PPh₃)₄) and ligand-to-metal ratios to optimize coupling efficiency.

- Solvent choice (e.g., DMF or THF) to stabilize intermediates and control reaction kinetics.

- Temperature modulation to avoid premature decomposition of nitro or benzyloxy groups .

Q. How can IR spectroscopy and mass spectrometry confirm the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : The nitro group (NO₂) exhibits strong absorption bands near 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch). The benzyloxy (C-O-C) ether linkage shows peaks around 1250–1050 cm⁻¹. highlights similar spectral patterns for nitroaromatic compounds .

- Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular ion [M+H]⁺. For example, lists exact mass data (262.0388 Da) for structurally related metabolites, emphasizing the need for isotopic pattern matching to distinguish chlorine and nitro substituents .

Q. What safety protocols are critical when handling nitroaromatic intermediates during synthesis?

- Methodological Answer :

- Use closed systems or fume hoods to prevent inhalation of toxic vapors ( ).

- Wear nitrile gloves and safety goggles to avoid skin/eye contact, as nitro compounds can be sensitizers.